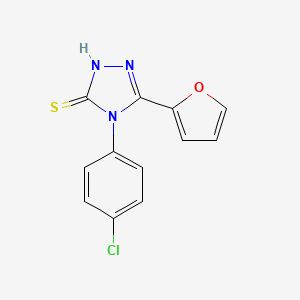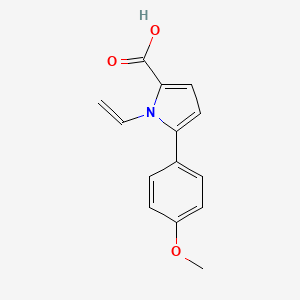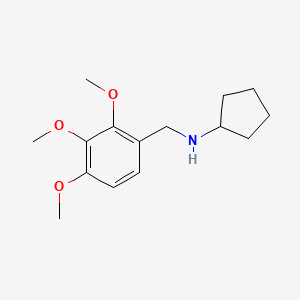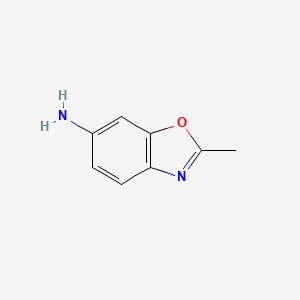
2-Methyl-1,3-benzoxazol-6-amine
概要
説明
“2-Methyl-1,3-benzoxazol-6-amine” is a chemical compound with the molecular formula C8H8N2O . It is a solid substance .
Synthesis Analysis
The synthesis of benzoxazoles, including “this compound”, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .
Molecular Structure Analysis
The molecular weight of “this compound” is 148.16 . The InChI code for this compound is 1S/C8H8N2O/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,9H2,1H3 .
Chemical Reactions Analysis
Benzoxazole, a resourceful and important member of the heteroarenes, has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 148.16 and a density of 1.3±0.1 g/cm3 . The boiling point is approximately 290.6±13.0 °C at 760 mmHg , and the melting point is 144-146ºC .
科学的研究の応用
Organic Synthesis and Chemical Reactivity
One area of research involves the synthesis and reactivity of benzoxazole derivatives. For instance, research has shown that benzoxazoles can be used as precursors in the synthesis of complex molecules with potential biological activity. The synthesis of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives has been explored for their potent anticancer properties (Murty et al., 2011). Similarly, the unique regioselectivity in the C(sp3)-H α-alkylation of amines, where the benzoxazole moiety acts as a removable directing group, has been studied, highlighting the versatility of benzoxazole derivatives in synthetic chemistry (Lahm & Opatz, 2014).
Antimicrobial and Anticancer Activities
Several studies focus on the antimicrobial and anticancer activities of benzoxazole derivatives. For example, novel 1,2,4-triazole derivatives, including benzoxazole compounds, have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of benzoxazole frameworks in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, research on benzoxazole and benzoxazolone derivatives has shown promising results in terms of cytotoxic effects toward cancer cells, indicating their potential as anticancer agents (Murty et al., 2011).
Antioxidant Properties
The antioxidant activity of 2-methyl-1,3-benzoxazol-6-ol has been studied, revealing its effectiveness in the radical chain oxidation of organic compounds. This research suggests that benzoxazole derivatives could be explored further for their potential antioxidant applications (Khizhan et al., 2011).
Material Science and Ligand Chemistry
In the field of materials science, benzoxazine derivatives, closely related to benzoxazoles, have been studied for their applications in creating novel materials. For example, benzoxazine monomers derived from bioresources have been synthesized and investigated for their structural characteristics and potential use in functional polymers and optoelectronic materials (Wattanathana et al., 2021). Furthermore, benzoxazines have been explored for their use beyond polymer synthesis, including applications as luminescent materials and ligands for cations (Wattanathana et al., 2017).
Safety and Hazards
The safety information for “2-Methyl-1,3-benzoxazol-6-amine” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .
将来の方向性
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions of “2-Methyl-1,3-benzoxazol-6-amine” could be in the field of drug discovery and development.
作用機序
Mode of Action
It has been demonstrated to have anthelmintic activity, indicating it may interact with biological targets to inhibit the growth or survival of parasitic worms .
Biochemical Pathways
2-Methylbenzo[d]oxazol-6-amine significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could potentially disrupt the normal functioning of the parasitic worms, leading to their death or inhibited growth .
Pharmacokinetics
It is suggested that further studies should be conducted to understand its bioavailability, pharmacokinetics, and absorption for future efficacy improvement .
Result of Action
The molecular and cellular effects of 2-Methylbenzo[d]oxazol-6-amine’s action include a significant reduction in the abundance of Trichinella spiralis in the digestive tract of infected mice . This suggests that the compound may have a detrimental effect on the survival or reproduction of these parasitic worms .
生化学分析
Biochemical Properties
2-Methyl-1,3-benzoxazol-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of certain genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain oxidoreductases, thereby affecting the redox state of the cell . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or light . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies . Its stability and activity may decrease over extended periods, necessitating proper storage and handling to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell . Additionally, it can influence the levels of cofactors required for enzymatic reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by its binding to plasma proteins, affecting its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical pathways.
特性
IUPAC Name |
2-methyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHTUFOCRUBQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343558 | |
| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5676-60-8 | |
| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





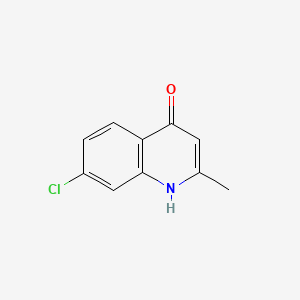



![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
